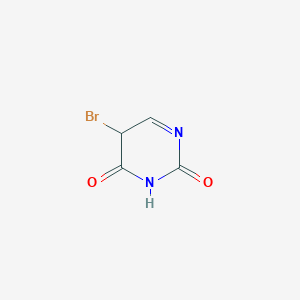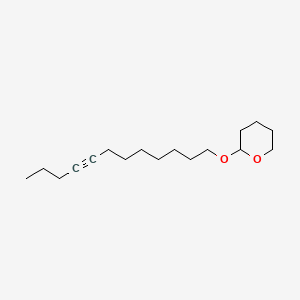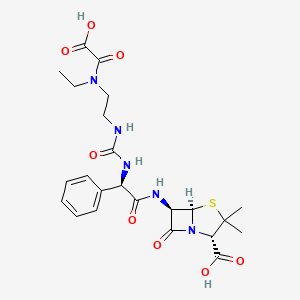![molecular formula C14H11F4N3 B13412779 2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine CAS No. 86249-71-0](/img/structure/B13412779.png)
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is a fluorinated heteroaromatic compound It is characterized by the presence of four fluorine atoms on the pyridine ring and a diazenyl group attached to a 2,4,6-trimethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a diazonium salt derived from 2,4,6-trimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in the presence of a base such as sodium acetate in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as hydroxide ions, methoxide ions, or ammonia.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, methanol, or ammonia in solvents such as dimethylformamide (DMF) or water.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluorine atoms.
Coupling Reactions: Biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine involves its interaction with various molecular targets. The fluorine atoms on the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The diazenyl group can undergo redox reactions, further contributing to the compound’s chemical behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A simpler fluorinated pyridine without the diazenyl group.
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile: Contains a cyano group instead of the diazenyl group.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A fluorinated phenol with a trifluoromethyl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine is unique due to the presence of both the diazenyl group and the 2,4,6-trimethylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
86249-71-0 |
|---|---|
Molekularformel |
C14H11F4N3 |
Molekulargewicht |
297.25 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluoropyridin-4-yl)-(2,4,6-trimethylphenyl)diazene |
InChI |
InChI=1S/C14H11F4N3/c1-6-4-7(2)11(8(3)5-6)20-21-12-9(15)13(17)19-14(18)10(12)16/h4-5H,1-3H3 |
InChI-Schlüssel |
SNMUJFWBVDTKMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=NC2=C(C(=NC(=C2F)F)F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


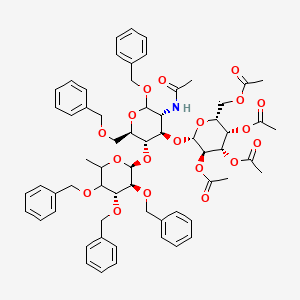
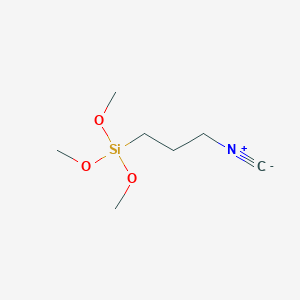
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
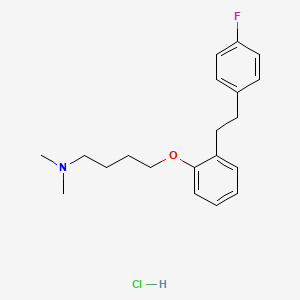
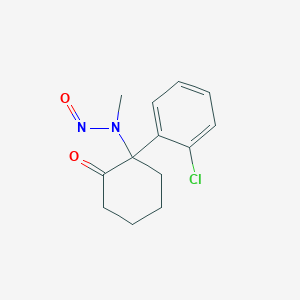
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
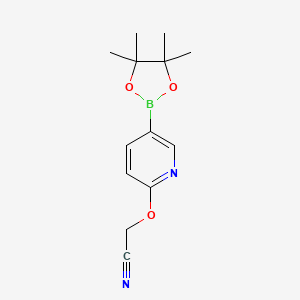
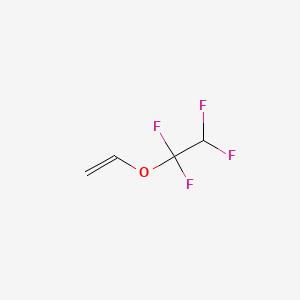
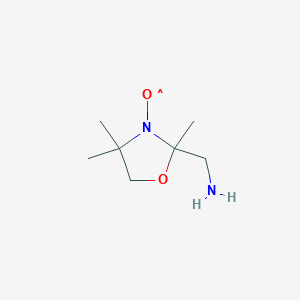
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
